
3,4,6-Trihydroxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trihydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Hydroxycinnamic acids are commonly found in various plants and are integral to plant metabolism and defense mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of cinnamic acid to produce hydroxycinnamic acids . Another approach involves the use of chemical reagents such as boronic acids in Suzuki-Miyaura coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes utilizing microbial fermentation. For instance, engineered strains of Pseudomonas aeruginosa have been used to produce hydroxycinnamic acids through the bioconversion of simple phenolic compounds . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted hydroxycinnamic acids, quinones, and reduced alcohol derivatives.
Applications De Recherche Scientifique
3,4,6-Trihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of cosmetics and skincare products for its antioxidant benefits.
Mécanisme D'action
The mechanism of action of 3,4,6-Trihydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the aromatic ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparaison Avec Des Composés Similaires
3,4,6-Trihydroxycinnamic acid can be compared with other hydroxycinnamic acids such as:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): Known for its potent antioxidant activity.
Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid): Exhibits strong anti-inflammatory and UV-protective properties.
p-Coumaric Acid (4-Hydroxycinnamic Acid): Used in the synthesis of various phenolic compounds.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids .
Propriétés
Numéro CAS |
56437-15-1 |
|---|---|
Formule moléculaire |
C9H8O5 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14) |
Clé InChI |
GUOJZFSYQUIYCN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


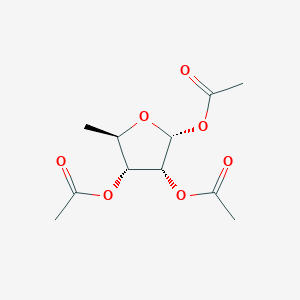
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
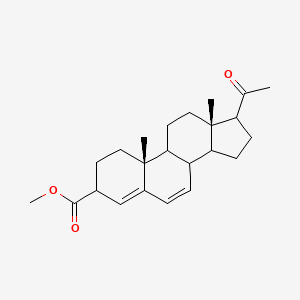
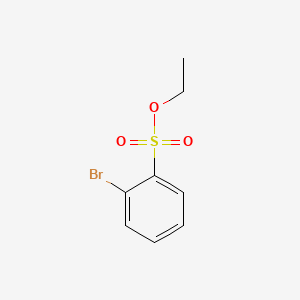

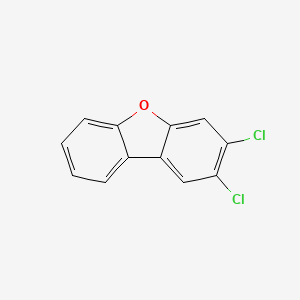
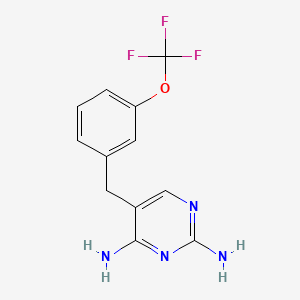
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)
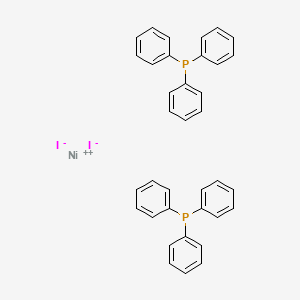
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
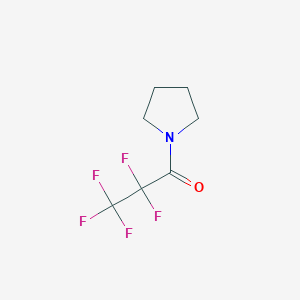
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

